molecular formula C14H17NO5 B14917824 Methyl 2-[(cyclopropylcarbonyl)amino]-4,5-dimethoxybenzoate

Methyl 2-[(cyclopropylcarbonyl)amino]-4,5-dimethoxybenzoate

Cat. No.: B14917824
M. Wt: 279.29 g/mol
InChI Key: SGSZPLQJJYSMKG-UHFFFAOYSA-N
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Description

Methyl 2-[(cyclopropylcarbonyl)amino]-4,5-dimethoxybenzoate is an organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropylcarbonyl group and dimethoxybenzoate moiety. It is of interest due to its potential reactivity and applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(cyclopropylcarbonyl)amino]-4,5-dimethoxybenzoate typically involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(cyclopropylcarbonyl)amino]-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether at room temperature.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(cyclopropylcarbonyl)amino]-4,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(cyclopropylcarbonyl)amino]-4,5-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The dimethoxybenzoate moiety can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4,5-dimethoxybenzoate: Similar structure but lacks the cyclopropylcarbonyl group.

    Methyl 2-[(cyclopropylcarbonyl)amino]-4,5-dimethylbenzoate: Similar structure but with methyl groups instead of methoxy groups.

Uniqueness

Methyl 2-[(cyclopropylcarbonyl)amino]-4,5-dimethoxybenzoate is unique due to the presence of both cyclopropylcarbonyl and dimethoxybenzoate groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

methyl 2-(cyclopropanecarbonylamino)-4,5-dimethoxybenzoate

InChI

InChI=1S/C14H17NO5/c1-18-11-6-9(14(17)20-3)10(7-12(11)19-2)15-13(16)8-4-5-8/h6-8H,4-5H2,1-3H3,(H,15,16)

InChI Key

SGSZPLQJJYSMKG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2CC2)OC

Origin of Product

United States

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